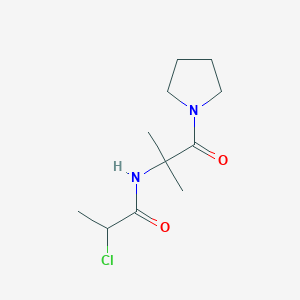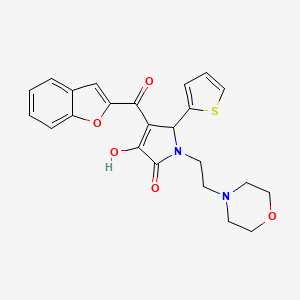
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also described, detailing the arrangement of atoms and bonds.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Solvent Selection in Molecular Systems
A study focused on the solubility properties of materials similar to the chemical , particularly in the context of benzofuran and thiophene systems. This research is significant for understanding solvent interactions and optimizing conditions for electronic device fabrication (Walker et al., 2011).
Vasorelaxant Properties
Compounds structurally related to 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one have been synthesized and demonstrated significant vasodilatation properties. This has potential implications in developing new treatments for cardiovascular diseases (Hassan et al., 2014).
Advanced Synthesis Techniques
Innovative synthesis methods have been applied to similar polyheterocyclic compounds, showcasing the chemical's relevance in developing new synthetic strategies and potentially expanding its applications in various fields of chemistry (Morales-Salazar et al., 2022).
Derivative Formation in Chemical Reactions
Research on derivatives of benzofuran, indole, and cinnoline provides insights into the reactivity and potential applications of related compounds in synthetic chemistry. These findings are crucial for understanding the compound's behavior in various chemical reactions (Samsonov & Volodarskii, 1998).
Antimicrobial and Antioxidant Properties
Functionalized derivatives of benzofuran have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests potential pharmacological applications for similar compounds (Rangaswamy et al., 2017).
Metabolite Analysis
Studies on the metabolism of related compounds, particularly focusing on orexin receptor antagonists, provide insights into the biotransformation and pharmacokinetics of similar chemical structures. This information is vital for drug development and understanding the compound's behavior in biological systems (Renzulli et al., 2011).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it.
Please note that this is a general guide and the specifics may vary depending on the compound and the available information. For a comprehensive analysis of a specific compound, it’s best to consult scientific literature or experts in the field.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-21(17-14-15-4-1-2-5-16(15)30-17)19-20(18-6-3-13-31-18)25(23(28)22(19)27)8-7-24-9-11-29-12-10-24/h1-6,13-14,20,27H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARAMBSXQSBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

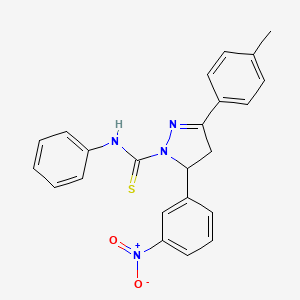
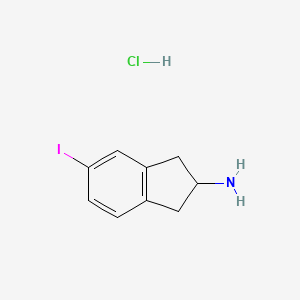
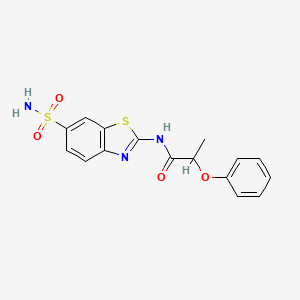
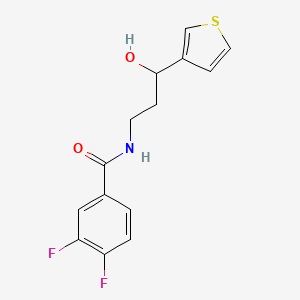
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
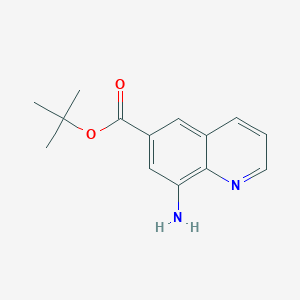
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
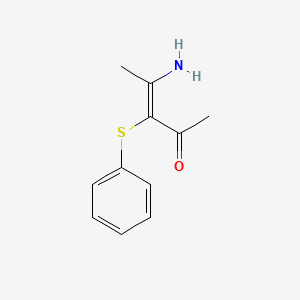
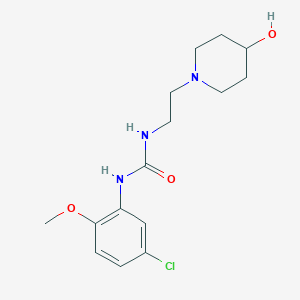
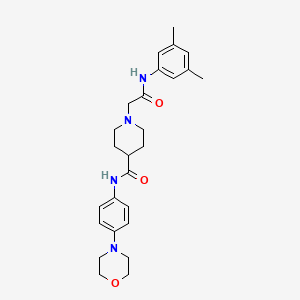
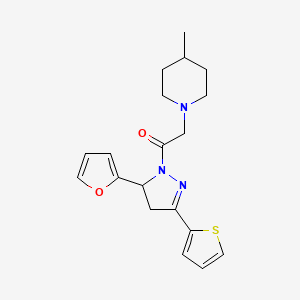
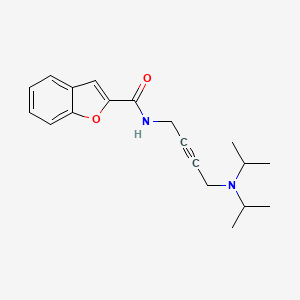
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
